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Compound of Interest

6-Chloro-2,3-dihydro-1H-indene-1-
Compound Name:
carboxylic acid

CAS No.: 52651-15-7

Cat. No.: B1313486

Get Quote

Executive Summary

The 6-chloro-indan-1-carboxylic acid scaffold represents a rigidified analogue of 3-
chlorophenylacetic acid. By locking the ethyl side chain into a bicyclic system, this scaffold
reduces the entropic penalty of binding, often leading to increased affinity for targets such as
COX enzymes, GPR40 (FFAR1), and CRTH2. This guide outlines the chemical rationale,
synthesis protocols, and design strategies for deploying this scaffold in drug discovery
campaigns.

Chemical Profile & Pharmacophore Logic
The "Conformational Lock" Effect

Many bioactive ligands contain a flexible phenylacetic acid moiety. The rotation of the
methylene linker often results in a high entropic cost upon protein binding. The indane scaffold
"locks" this rotation, presenting the carboxylic acid in a defined vector relative to the aromatic
ring.
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» Parent Pharmacophore: 3-Chlorophenylacetic acid (Flexible).
o Scaffold: 6-Chloro-indan-1-carboxylic acid (Rigid).
o Benefit: Improved

due to reduced

Physicochemical Properties (Computed)

Property Value Note
C
Formula H
Clo
MW 196.63 Da Fragment-like, ideal for FBDD
Good lipophilicity for
cLogP ~2.4 Pop Y N
membrane permeability
Standard carboxylic acid
pKa (COOH) ~4.2-45 o
acidity
H-Bond Donors 1 Carboxylic acid OH
H-Bond Acceptors 2 Carboxylic acid oxygens
Rotatable Bonds 1 C1-COOH bond only

Experimental Protocol: Scaffold Synthesis

Note: This protocol synthesizes the scaffold from commercially available precursors, ensuring a
reliable supply for derivatization.

Retrosynthetic Strategy
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The most robust route involves the cyclization of a propionic acid precursor to form the
indanone, followed by reduction and carboxylation.

Pathway: 4-Chlorobenzaldehyde

4-Chlorocinnamic acid
3-(4-Chlorophenyl)propanoic acid
6-Chloro-1-indanone
6-Chloroindene

6-Chloro-indan-1-carboxylic acid.

Step-by-Step Methodology
Step 1. Formation of 6-Chloro-1-indanone

» Reagents: 3-(4-chlorophenyl)propanoic acid (1.0 eq), Thionyl chloride (1.5 eq), Aluminum
chloride (AICI

, 1.2 eq), DCM.

e Protocol:

o

Dissolve 3-(4-chlorophenyl)propanoic acid in dry DCM.

o

Add thionyl chloride dropwise and reflux for 2 hours to form the acid chloride.

Cool to 0°C. Add AICI

[¢]

portion-wise. Caution: Exothermic.

[¢]

Stir at RT for 4 hours. The cyclization occurs ortho to the alkyl chain. Since the Cl is para
to the chain, the product is 6-chloro-1-indanone (not 5-chloro).

o

Quench with ice water, extract with DCM, and recrystallize from hexane/EtOAc.

Step 2: Conversion to 6-Chloroindene

¢ Reagents: NaBH
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, Methanol; then p-TsOH, Toluene.

e Protocol:
o Reduce ketone: Treat 6-chloro-1-indanone with NaBH

(2.1 eq) in MeOH at 0°C for 1 hour. Quench and isolate 6-chloro-1-indanol.

o Dehydration: Reflux the alcohol in toluene with catalytic p-TsOH using a Dean-Stark trap
to remove water.

o lIsolate 6-chloroindene (an oil).

Step 3: Carboxylation (The Critical Step)
e Reagents: n-Butyllithium (n-BuLi, 1.1 eq), Dry CO

gas, THF, Pd/C, H

e Protocol:

[¢]

Lithiation: Dissolve 6-chloroindene in anhydrous THF under N

. Cool to -78°C.

o Add n-BuLi dropwise. The C1 proton of indene is acidic (pKa ~20), forming the indenyl
lithium species. Stir for 30 mins.

o Carboxylation: Bubble dry CO

gas into the solution at -78°C. The solution will decolorize. Warm to RT.

o Quench with 1IN HCI. Extract with EtOAc to obtain 6-chloro-1H-indene-1-carboxylic acid.
[1]

o Hydrogenation: Dissolve the indenyl acid in MeOH. Add 5% Pd/C (catalytic). Hydrogenate
at 1 atm (balloon) for 2 hours. Note: Monitor closely to avoid de-chlorination.

o Filter and concentrate to yield 6-chloro-indan-1-carboxylic acid.
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Synthesis & Logic Visualization

The following diagram illustrates the synthesis logic and the structural relationship between the
flexible precursor and the rigid scaffold.

*****

Scaffold Logic

Entropy Reduction
Conformational Lock) Indan-1-COOH

(Rigidified)

1.n-BuLi/ CO2
2.H2/Pd

6-Chloro-indan-1-COOH
(Target Scaffold)

Click to download full resolution via product page

Caption: Synthetic pathway transforming a flexible precursor into the rigid 6-chloro-indan-1-
carboxylic acid scaffold.

Applications in Drug Design[1][2]
Case Study: Anti-Inflammatory Agents (COX Inhibition)

The structural analog Clidanac (6-chloro-5-cyclohexylindan-1-carboxylic acid) demonstrates the
power of this scaffold.

e Mechanism: The carboxylic acid binds the Arg120 residue in the COX channel. The 6-chloro
group fills a hydrophobic pocket, while the indane ring restricts the "wobble" of the phenyl
ring, increasing residence time compared to flexible analogs.

e Design Tip: Use the 6-position chlorine as a handle for halogen bonding or hydrophobic
interactions. The 5-position is available for bulky lipophilic groups (e.g., cyclohexyl, isobutyl)
to mimic the "tail" of arachidonic acid.

Emerging Target: GPR40 (FFAR1) Agonists

GPR40 agonists for Type 2 Diabetes often feature a phenylpropanoic acid head group (e.qg.,
Fasiglifam).
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» Application: Replacing the phenylpropanoic acid head with indan-1-carboxylic acid restricts
the conformation of the acidic tail.

e SAR Insight: The (S)-enantiomer of indan-1-carboxylic acids often shows superior binding to
GPR40 due to the specific stereochemical requirement of the receptor's vestibule.

SAR Data Summary (Representative)

Modification Effect on Activity (General) Target Relevance

Increases metabolic stability;

COOH Bioisostere Tetrazole / Thiazolidinedione ) o
retains acidity.

6-Cl . - -
Cl provides essential lipophilic

Loss of potency (2-5x)

contact.

6-H

6-Cl

Enhanced lipophilicity and
Increased potency _ .
6-CF metabolic stability.

_ Prevents racemization; locks
C1-Methylation Creates quaternary center )
conformation further.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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